molecular formula C14H24N2O2S2 B11106060 (3E)-4-({2-[(2-{[(1E)-2-methyl-3-oxobut-1-en-1-yl]amino}ethyl)disulfanyl]ethyl}amino)pent-3-en-2-one

(3E)-4-({2-[(2-{[(1E)-2-methyl-3-oxobut-1-en-1-yl]amino}ethyl)disulfanyl]ethyl}amino)pent-3-en-2-one

Cat. No.: B11106060
M. Wt: 316.5 g/mol
InChI Key: CIVMSIZWMBEFEC-BFWCKKHCSA-N
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Description

(E)-4-({2-[(2-{[(E)-2-METHYL-3-OXO-1-BUTENYL]AMINO}ETHYL)DISULFANYL]ETHYL}AMINO)-3-PENTEN-2-ONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ketones, amines, and disulfides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-({2-[(2-{[(E)-2-METHYL-3-OXO-1-BUTENYL]AMINO}ETHYL)DISULFANYL]ETHYL}AMINO)-3-PENTEN-2-ONE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-methyl-3-oxo-1-butenylamine with ethyldisulfanyl ethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-({2-[(2-{[(E)-2-METHYL-3-OXO-1-BUTENYL]AMINO}ETHYL)DISULFANYL]ETHYL}AMINO)-3-PENTEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The disulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide group may yield sulfoxides, while reduction of the ketone group may produce secondary alcohols.

Scientific Research Applications

(E)-4-({2-[(2-{[(E)-2-METHYL-3-OXO-1-BUTENYL]AMINO}ETHYL)DISULFANYL]ETHYL}AMINO)-3-PENTEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways involving disulfide bonds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-4-({2-[(2-{[(E)-2-METHYL-3-OXO-1-BUTENYL]AMINO}ETHYL)DISULFANYL]ETHYL}AMINO)-3-PENTEN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s disulfide group can form reversible bonds with thiol groups in proteins, potentially altering their function. Additionally, the ketone and amino groups may participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    4-(Dimethylamino)pyridine: A nucleophilic catalyst used in various organic transformations.

Uniqueness

(E)-4-({2-[(2-{[(E)-2-METHYL-3-OXO-1-BUTENYL]AMINO}ETHYL)DISULFANYL]ETHYL}AMINO)-3-PENTEN-2-ONE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H24N2O2S2

Molecular Weight

316.5 g/mol

IUPAC Name

(E)-4-[2-[2-[[(E)-2-methyl-3-oxobut-1-enyl]amino]ethyldisulfanyl]ethylamino]pent-3-en-2-one

InChI

InChI=1S/C14H24N2O2S2/c1-11(14(4)18)10-15-5-7-19-20-8-6-16-12(2)9-13(3)17/h9-10,15-16H,5-8H2,1-4H3/b11-10+,12-9+

InChI Key

CIVMSIZWMBEFEC-BFWCKKHCSA-N

Isomeric SMILES

C/C(=C\C(=O)C)/NCCSSCCN/C=C(\C)/C(=O)C

Canonical SMILES

CC(=CC(=O)C)NCCSSCCNC=C(C)C(=O)C

Origin of Product

United States

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